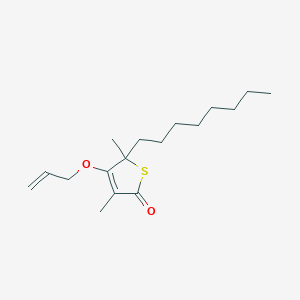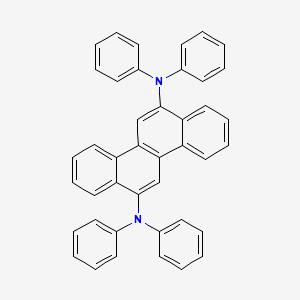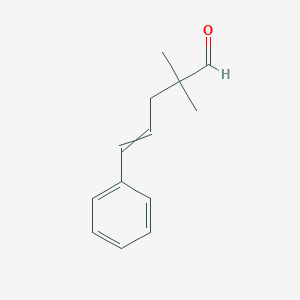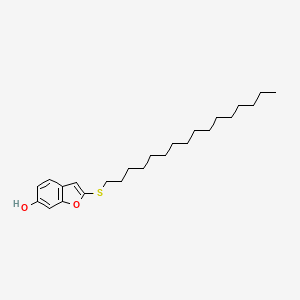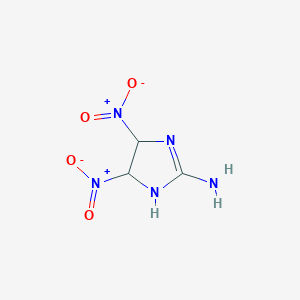![molecular formula C5H8O4S2 B12582895 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide CAS No. 500878-65-9](/img/structure/B12582895.png)
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dithiaspiro[33]heptane, 2,2,6,6-tetraoxide is a unique chemical compound characterized by its spirocyclic structure containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide typically involves multi-step reactions. One common method includes the successive [2+2] cycloadditions between dichloroketene and olefins, resulting in the formation of the spiro compound . This method, however, often yields low to moderate amounts and requires purification through chromatography.
Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, leading to higher turnover and yields . This method often eliminates the need for chromatography, making it more efficient for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism by which 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dioxaspiro[3.3]heptane: Similar spirocyclic structure but contains oxygen atoms instead of sulfur.
2-Thia-6-azaspiro[3.3]heptane, 2,2-dioxide: Contains nitrogen and sulfur atoms, used in different chemical and biological applications.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Contains nitrogen atoms and is used in pharmaceutical research.
Uniqueness
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide is unique due to its combination of sulfur and oxygen atoms in a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
500878-65-9 |
|---|---|
Fórmula molecular |
C5H8O4S2 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
2λ6,6λ6-dithiaspiro[3.3]heptane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C5H8O4S2/c6-10(7)1-5(2-10)3-11(8,9)4-5/h1-4H2 |
Clave InChI |
XTGAQCRZNWHIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CS1(=O)=O)CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
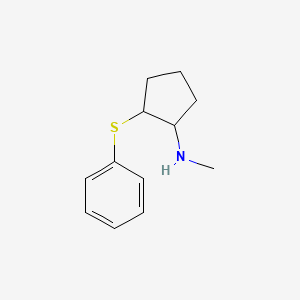

![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)



![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
